An In-depth Technical Guide to the Core Function of STF-118804
An In-depth Technical Guide to the Core Function of STF-118804
Abstract: STF-118804 is a potent, next-generation small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By competitively inhibiting NAMPT, STF-118804 effectively blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a primary precursor for NAD+ synthesis.[3][4][5] This action leads to a rapid depletion of intracellular NAD+ pools, triggering a significant metabolic collapse characterized by reduced ATP production, decreased glucose uptake, and lower lactate excretion.[3][6][7] The resulting energy stress activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway, culminating in decreased cell viability and the induction of apoptosis in cancer cells.[3][6] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), high-risk B-cell acute lymphoblastic leukemia (B-ALL), and neuroblastoma, highlighting its potential as a targeted therapeutic agent.[1][2][6]
Core Mechanism of Action
STF-118804 functions as a highly specific and potent competitive inhibitor of the NAMPT enzyme.[2][6] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ generation in mammalian cells.[5] This pathway recycles nicotinamide to produce NMN, which is then converted to NAD+.[3][5] Many cancer cells exhibit elevated NAMPT expression and a heightened reliance on this pathway to meet the high energetic and metabolic demands of rapid proliferation.
The inhibition of NAMPT by STF-118804 leads to a cascade of metabolic disruptions:
-
NAD+ Depletion : As the primary mode of action, STF-118804 treatment causes a time- and concentration-dependent decrease in intracellular NAD+ levels.[6] In pancreatic cancer cell lines, a 75% reduction in NAD+ was observed after just 12 hours of treatment.[6]
-
Metabolic Collapse : NAD+ is an essential coenzyme for numerous metabolic reactions, particularly glycolysis and oxidative phosphorylation. Its depletion impairs these pathways, leading to a sharp decline in ATP levels, reduced glucose uptake, and decreased lactate excretion.[3][6][7]
-
Signaling Pathway Modulation : The resulting cellular energy deficit, marked by a falling ATP-to-AMP ratio, triggers the activation of AMPK, a master sensor of cellular energy status.[6] Activated AMPK, in turn, inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation.[3][6][7]
-
Induction of Apoptosis : The culmination of this metabolic crisis and signaling disruption is the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.[4][8] STF-118804 has also been shown to effectively eliminate leukemia stem cells, which are often resistant to conventional therapies.[1][2][8]
Signaling Pathway of STF-118804 Action
Caption: Mechanism of STF-118804 as a NAMPT inhibitor leading to NAD+ depletion and downstream effects.
Quantitative Efficacy Data
STF-118804 demonstrates potent anti-cancer activity across various cell lines, with IC₅₀ values typically in the low nanomolar range.
Table 1: In Vitro IC₅₀ Values of STF-118804
| Cell Line Type | Cell Line Name | IC₅₀ Value | Citation |
| B-cell Acute Lymphoblastic Leukemia | Multiple B-ALL lines | < 10 nM | [8] |
| B-cell Acute Lymphoblastic Leukemia | MV4-11 | Induces Apoptosis | [4] |
| Pancreatic Ductal Adenocarcinoma | PaTu8988t | ~6.1 nM | [6] |
| Pancreatic Ductal Adenocarcinoma | Panc-1 | ~22.5 nM | [6] |
| Pancreatic Ductal Adenocarcinoma | Panc04.03 | ~25.2 nM | [6] |
| Pancreatic Ductal Adenocarcinoma | SU86.86 | ~99.8 nM | [6] |
| NAMPT Enzyme Inhibition | (Enzymatic Assay) | 3-6 nM | [4] |
Table 2: Metabolic Effects of STF-118804 in Pancreatic Cancer Cells
| Parameter | Effect | Time Point | Citation |
| NAD+ Levels | Concentration-dependent decrease (~75% reduction at 25-100 nM) | 12-24 hours | [6] |
| ATP Levels | Concentration- and time-dependent decrease | 48 hours | [6][7] |
| Glucose Uptake | Decreased | 48 hours | [3][6][7] |
| Lactate Excretion | Decreased | 48 hours | [3][6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the existing research on STF-118804.
Cell Viability and Growth Assays
This protocol outlines the general steps for assessing the impact of STF-118804 on cancer cell viability.
Methodologies:
-
MTT Assay: Measures metabolic activity.
-
Trypan Blue Dye Exclusion Assay: Counts viable vs. non-viable cells.[6][9]
-
CellTiter-Blue/Fluor Assays: Measures cell viability via fluorescence.[10]
Protocol Steps:
-
Cell Seeding: Plate pancreatic or leukemia cell lines (e.g., Panc-1, PaTu8988t, MV411) in 96-well plates at a density of approximately 6x10⁵ cells/mL.[6][9][10]
-
Compound Treatment: Add STF-118804 at a range of concentrations (e.g., 0 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).[6][10]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[6][9][10]
-
Viability Detection:
-
For MTT: Add MTT reagent and incubate, then solubilize formazan crystals and read absorbance.
-
For CellTiter-Blue: Add reagent (1:10 dilution), incubate for 4 hours, and read fluorescence (Ex: 555 nm, Em: 590 nm).[10]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., Prism).[10]
In Vitro Experimental Workflow
Caption: General workflow for in vitro testing of STF-118804 on cancer cell lines.
In Vitro NAMPT Enzymatic Assay
This assay directly measures the inhibitory effect of STF-118804 on NAMPT enzyme activity.
Protocol Steps:
-
Reaction Mixture: Prepare a reaction mixture containing the NAMPT enzyme, its substrates, and varying concentrations of STF-118804.[10]
-
Incubation: Incubate the mixture at 30°C for 1 hour to allow the enzymatic reaction to proceed.[10]
-
Indicator Reaction: Add reagents for an indicator reaction (e.g., WST-1) that produces a colored product in proportion to the amount of NMN generated.[10]
-
Measurement: Read the absorbance at 450 nm at regular intervals (e.g., every 5 minutes) using a microplate reader.[10]
-
Analysis: Determine the rate of reaction and calculate the inhibitory potency (IC₅₀) of STF-118804.
In Vivo Xenograft Studies
These studies assess the efficacy of STF-118804 in a living organism.
Protocol Steps:
-
Cell Implantation: Orthotopically implant human cancer cells (e.g., Panc-1 or ALL cells engineered to express luciferase) into immunodeficient mice.[2][6]
-
Tumor Engraftment: Allow tumors to establish for a period (e.g., two weeks) and confirm engraftment via bioluminescent imaging.[2]
-
Treatment Administration: Administer STF-118804 (e.g., 25-50 mg/kg, subcutaneously, twice daily) or a vehicle control to the mice.[4][10]
-
Monitoring: Monitor tumor size and burden over time using bioluminescence or physical caliper measurements. Also, monitor animal survival and weight.[2][6]
-
Endpoint Analysis: At the end of the study (e.g., 21 days), sacrifice the animals and excise tumors for further analysis.[6][7] Compare tumor growth and survival rates between the treated and control groups.
In Vivo Experimental Workflow
Caption: Standard workflow for evaluating the in vivo efficacy of STF-118804.
Clinical Status
While STF-118804 has demonstrated considerable preclinical efficacy, there is no public information indicating that it has entered human clinical trials.[6] Other NAMPT inhibitors, such as ATG-019, KPT-9274, and OT-82, are currently being investigated in Phase I clinical trials for various advanced solid tumors and hematological malignancies.[11] The main dose-limiting toxicities observed for this class of drugs in clinical trials include thrombocytopenia and gastrointestinal issues.[6] The development of STF-118804 remains at the preclinical stage, where it serves as a promising agent for treating cancers with a high dependency on NAD+ metabolism.[3][6]
References
- 1. tribioscience.com [tribioscience.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STF 118804 | NAMPT | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
